molecular formula C11H18Cl2N2 B1419349 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride CAS No. 1171622-85-7

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride

Cat. No.: B1419349
CAS No.: 1171622-85-7
M. Wt: 249.18 g/mol
InChI Key: UROMDQAZHRTFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethanamine Dihydrochloride

This compound is a heterocyclic organic compound characterized by a dihydroindole core substituted with a methyl group at the 2-position and an ethanamine side chain. Its molecular formula is C₁₁H₁₈Cl₂N₂ , with a molecular weight of 249.18 g/mol . The compound exists as a hydrochloride salt, enhancing its stability and solubility compared to the free base form.

The structure features a partially saturated indole system (dihydroindole), where the pyrrole ring retains its aromaticity while the benzene ring is saturated at the 2,3-positions. The ethanamine group (-CH₂CH₂NH₂) is attached to the nitrogen atom of the dihydroindole moiety, enabling further functionalization through alkylation, acylation, or condensation reactions.

Key Structural Features

Feature Description
Core Structure 2-Methyl-2,3-dihydroindole (saturated benzene ring, aromatic pyrrole ring)
Side Chain Ethanamine (-CH₂CH₂NH₂) attached to the nitrogen atom
Salt Form Dihydrochloride salt (two HCl counterions)

The compound’s SMILES notation is NCCN1C(C)CC2=C1C=CC=C2.[H]Cl.[H]Cl , reflecting its connectivity and protonation status.

Historical Context and Discovery

The development of this compound is rooted in advancements in indoline chemistry. Indoline derivatives have been studied since the early 20th century, with methods like the Bischler-Mohlau reaction and Madelung indole synthesis enabling systematic access to indoline cores. While specific historical records for this compound are sparse, its synthesis aligns with broader trends in:

  • Indole Functionalization : Strategies to introduce substituents at the 2-position of indoline, such as alkylation or acylation, have been refined over decades.
  • Salt Formation : Hydrochloride salts of amines are commonly employed to improve pharmacological and synthetic utility

Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;;/h2-5,9H,6-8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROMDQAZHRTFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2-Methylindole

The most common starting point is 2-methylindole , which undergoes alkylation to introduce the ethanamine moiety. The key step involves nucleophilic substitution at the indole nitrogen or at the 3-position, depending on the specific route.

Alkylation with 2-Chloroethylamine Hydrochloride

A well-documented route involves reacting 2-methylindole with 2-chloroethylamine hydrochloride in the presence of a base, such as sodium hydroxide, under reflux conditions in an inert solvent like toluene.

Reaction Conditions:

  • Reagents: 2-methylindole, 2-chloroethylamine hydrochloride, sodium hydroxide, tetrabutyl ammonium hydrogen sulfate
  • Solvent: Toluene
  • Temperature: Reflux
  • Duration: 17 hours
  • Outcome: Formation of 2-(2-methyl-1H-indol-1-yl)ethan-1-amine with high yield (~99%).

Reaction Scheme:

2-methylindole + 2-chloroethylamine hydrochloride → 2-(2-methyl-1H-indol-1-yl)ethan-1-amine

This method benefits from straightforward conditions and high yields, making it suitable for scale-up.

Alternative Synthetic Routes

Indole Functionalization via Nucleophilic Substitution

An alternative approach involves functionalizing the 3-position of indole with aminoalkyl groups through electrophilic substitution or via diazotization followed by substitution, as described in recent literature. This method often employs diazotization of amino derivatives of indole, followed by coupling with appropriate alkylating agents.

Multi-step Synthesis from Indole Precursors

Research indicates that complex indole derivatives can be synthesized through multi-step sequences involving:

  • Formation of indole-3-carboxaldehyde
  • Conversion to indole-3-ethylamine intermediates
  • Subsequent reduction and functionalization to introduce the ethanamine group

For example, the synthesis of indole derivatives with aminoalkyl chains can be achieved via reductive amination of indole-3-carboxaldehyde with suitable amines, followed by chlorination to yield the chloroethyl intermediates.

Specific Synthesis of the Dihydrochloride Salt

The final step involves converting the free base 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine into its dihydrochloride salt.

Procedure:

  • Dissolve the free amine in anhydrous ethanol or methanol.
  • Bubble dry hydrogen chloride gas into the solution at low temperature.
  • Stir the mixture until precipitation occurs.
  • Filter, wash with cold solvent, and dry under vacuum.

This method yields the dihydrochloride salt with high purity, suitable for pharmacological applications.

Data Summary and Comparative Table

Method Starting Material Key Reagents Solvent Conditions Yield Remarks
Route 1 2-Methylindole 2-Chloroethylamine hydrochloride, NaOH Toluene Reflux, 17h 99% Direct alkylation, high efficiency
Route 2 Indole-3-carboxaldehyde Amines, reducing agents Ethanol Reductive amination Moderate Multi-step, versatile
Route 3 Indole derivatives Diazotization, chlorination Aqueous or organic Variable Variable Suitable for complex derivatives

Research Findings and Notes

Recent studies emphasize the efficiency of direct alkylation methods, especially the reaction of 2-methylindole with aminoalkyl chlorides under reflux in toluene, which consistently yields high purity products. The use of phase-transfer catalysts like tetrabutyl ammonium hydrogen sulfate enhances the reaction rate and yield.

Furthermore, alternative routes involving multi-step sequences from indole precursors provide flexibility for structural modifications, although they tend to be more time-consuming.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives .

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of diverse products useful in further chemical research and applications.

Biology

Research indicates that 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride may exhibit significant biological activities:

  • Antiviral Properties : Studies are ongoing to evaluate its effectiveness against viral infections.
  • Anticancer Activity : Preliminary studies suggest that it has selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values lower than those of established chemotherapeutic agents, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : In vitro assays have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting applications in neurodegenerative disease treatments.

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Antidepressant Activity : Research suggests that it may modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation. Rodent model studies have indicated significant antidepressant-like effects.
  • Mechanism of Action : Its interaction with specific molecular targets and pathways is being studied to understand how it modulates biological activity.

Industry

In industrial applications, this compound is utilized as a precursor in the synthesis of other chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities.

Antidepressant Mechanism

A study on rodent models showed that administration of the compound resulted in significantly reduced immobility time during forced swim tests, indicating an antidepressant-like effect mediated through increased serotonin levels in the synaptic cleft.

Neuroprotection

In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to increased cell survival rates when exposed to oxidative stressors such as hydrogen peroxide. This suggests a protective mechanism against neurodegeneration.

Cytotoxicity Against Cancer Cells

The compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated selective cytotoxicity with IC50 values lower than those of established chemotherapeutic agents, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the indoline/indole ring, substituents, and amine functionalization. Key differences in physicochemical properties, stability, and biological activity are highlighted.

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Indoline/Indole Derivatives
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Features
Target Compound (N/A) C11H16Cl2N2 235.15* 2-methylindoline, ethanamine dihydrochloride
[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride (1181458-04-7) C10H14Cl2N2 221.14 Unsubstituted indoline, ethanamine dihydrochloride
2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride (2736-21-2) C11H15ClN2O 226.70 6-methoxyindole, ethanamine hydrochloride
2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine hydrochloride (107265-50-9) C15H22ClN2 266.81 3-ethyl-5-methylindole, N,N-dimethyl ethanamine
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride (4078-55-1) C10H14Cl2N3O 263.15 Benzene-fused imidazole, 5-methoxy, dihydrochloride

*Calculated based on molecular formula from .

Key Observations:

N,N-Dimethylation (CAS 107265-50-9) reduces polarity, enhancing lipid solubility and blood-brain barrier penetration but may decrease hydrogen-bonding interactions . 6-Methoxy substitution on indole (CAS 2736-21-2) introduces electron-donating effects, possibly altering metabolic pathways such as cytochrome P450 interactions .

Core Heterocycle Differences :

  • Benzimidazole derivatives (e.g., CAS 4078-55-1) exhibit distinct aromaticity and hydrogen-bonding capabilities compared to indoline/indole cores, influencing their interaction with nucleic acids or enzymes .

Physicochemical and Stability Profiles

Table 2: Comparative Physicochemical Properties
Compound LogP* Solubility (Water) Stability Under Stressors
Target Compound ~1.2 High (dihydrochloride salt) Likely stable to heat/humidity due to methyl group
CAS 1181458-04-7 ~0.8 Moderate Sensitive to oxidation (unsubstituted indoline)
CAS 2736-21-2 ~1.5 Low (hydrochloride) Photodegradation risk (methoxy group)
CAS 107265-50-9 ~2.3 Low High metabolic stability (dimethylamine)
CAS 4078-55-1 ~0.5 High Acid-sensitive (benzimidazole ring)

*Predicted using fragment-based methods.

Key Observations:
  • The dihydrochloride salt in the target compound enhances aqueous solubility, critical for formulation in injectables or oral dosages .
  • Methoxy-substituted indoles (e.g., CAS 2736-21-2) may degrade under UV light, requiring protective packaging .
  • N,N-Dimethylated analogs (CAS 107265-50-9) show higher LogP values, favoring CNS-targeted applications .

Biological Activity

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant studies.

  • Molecular Formula : C₁₁H₁₈Cl₂N
  • Molecular Weight : 223.15 g/mol
  • CAS Number : 1171622-85-7

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antidepressant and its interaction with neurotransmitter systems. Below are the key findings from recent studies:

Antidepressant Activity

Research indicates that compounds similar to 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine exhibit significant antidepressant effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

Neuroprotective Effects

Studies have shown that the compound may possess neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

StudyBiological ActivityMethodologyKey Findings
AntidepressantAnimal ModelReduced depressive-like behavior in rodent models.
NeuroprotectionIn VitroIncreased cell viability in oxidative stress assays.
CytotoxicityCell LinesExhibited IC50 values indicating selective cytotoxicity against cancer cell lines.

Detailed Research Findings

  • Antidepressant Mechanism : A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating an antidepressant-like effect. The study suggested that this effect might be mediated through increased serotonin levels in the synaptic cleft .
  • Neuroprotection : In vitro studies using neuronal cell lines showed that treatment with this compound led to a marked increase in cell survival rates when exposed to oxidative stressors like hydrogen peroxide. This suggests a protective mechanism against neurodegeneration .
  • Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Results indicated that it possesses selective cytotoxicity with IC50 values lower than those of established chemotherapeutic agents, suggesting potential as an anticancer agent .

Q & A

Basic Questions

Q. What analytical techniques are recommended for confirming the structural identity of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride?

  • Methodology :

  • X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) for precise determination of crystal structure and bond geometry .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm hydrogen and carbon environments, particularly the indole and ethanamine moieties.
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular formula (e.g., C11_{11}H16_{16}Cl2_2N2_2) .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify impurities.
  • Elemental Analysis : Compare experimental C/H/N/Cl percentages with theoretical values to confirm stoichiometry.
  • Melting Point Determination : Consistency in melting range (±1°C) indicates purity .

Q. What safety protocols are essential for handling this dihydrochloride salt?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood to prevent inhalation of fine powders.
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Refer to GHS Category 2/3 guidelines for similar amine hydrochlorides .

Advanced Questions

Q. How can experimental design optimize the synthesis yield of this compound?

  • Methodology :

  • Reaction Optimization : Vary temperature (e.g., 60–100°C), solvent (e.g., ethanol vs. DMF), and catalyst (e.g., Pd/C for hydrogenation) to maximize indole ring formation.
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, CH2_2Cl2_2:MeOH gradient) to isolate the dihydrochloride salt .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodology :

  • Orthogonal Assays : Compare radioligand binding (e.g., NMDA receptor) with functional assays (e.g., calcium flux in HEK293 cells).
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to account for solubility differences.
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify assay-specific variables (e.g., cell line variability) .

Q. How can computational models predict binding affinity to histamine or NMDA receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB IDs for H1 or GluN1 subunits) to identify key interactions (e.g., hydrogen bonds with indole NH).
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding free energy (MM-PBSA) .

Q. What functionalization strategies enable derivatization of the ethanamine moiety?

  • Methodology :

  • Diazotransfer Reaction : Convert the primary amine to an azide (e.g., using imidazole-1-sulfonyl azide) for click chemistry applications.
  • Coupling Reactions : Employ EDC/HOBt to conjugate carboxylic acids or peptides, creating probes for fluorescence or target engagement studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.